prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a chromeno-pyrrol moiety, and a thiazole carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl derivatives, chromeno-pyrrol intermediates, and thiazole carboxylates. Common synthetic routes may involve:
Formation of the chromeno-pyrrol core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve electrophilic aromatic substitution reactions using brominated reagents.
Coupling with thiazole carboxylate: This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the chromeno-pyrrol and thiazole moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Prop-2-en-1-yl 2-[1-(3-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in the presence of the bromophenyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C25H17BrN2O5S |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(3-bromophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17BrN2O5S/c1-3-11-32-24(31)22-13(2)27-25(34-22)28-19(14-7-6-8-15(26)12-14)18-20(29)16-9-4-5-10-17(16)33-21(18)23(28)30/h3-10,12,19H,1,11H2,2H3 |
InChI Key |
NOEDSOIWIYZRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)OCC=C |
Origin of Product |
United States |
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